H-Ala-Ala-pNA

Dipeptidyl peptidase V Aspergillus fumigatus Enzyme specificity

Choose H-Ala-Ala-pNA for unambiguous DPPV activity assays. Unlike H-Ala-pNA (cleaved by aminopeptidases) or AAA-pNA (cleaved by TPP II/elastase), this dipeptide substrate is specifically recognized by enzymes requiring two N-terminal alanine residues, such as DPPV from Aspergillus fumigatus. Releases p-nitroaniline for spectrophotometric detection at 405–410 nm. ≥98% purity, soluble in DMSO and aqueous buffers. Ensure valid kinetic comparisons—avoid cross-substrate extrapolation.

Molecular Formula C12H17ClN4O4
Molecular Weight 316.74 g/mol
Cat. No. B12102833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ala-pNA
Molecular FormulaC12H17ClN4O4
Molecular Weight316.74 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
InChIInChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H
InChIKeyANJWMSXXZASOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Ala-pNA Procurement Guide: Chromogenic Dipeptide Substrate for DPPV and Protease Kinetics


H-Ala-Ala-pNA (CAS 57282-69-6; MW 280.28 g/mol) is a chromogenic dipeptide substrate composed of two L-alanine residues linked to a para-nitroaniline (pNA) leaving group. Upon enzymatic cleavage at the C-terminal amide bond, p-nitroaniline is released, enabling spectrophotometric quantification at 405–410 nm [1]. It serves as a validated substrate for dipeptidyl peptidase V (DPPV) from Aspergillus fumigatus [2]. It is available as the free base or as a hydrochloride salt (MW 316.74 g/mol) . The compound is soluble in DMSO and water (~0.1 g/mL) and is commercially offered at purities exceeding 99% .

Why Generic Ala-pNA or AAA-pNA Substitution Fails for H-Ala-Ala-pNA Assay Protocols


The enzymatic activity measured with H-Ala-Ala-pNA cannot be reliably extrapolated from assays using the mono-alanine analog H-Ala-pNA or the tri-alanine analog H-Ala-Ala-Ala-pNA (AAA-pNA). H-Ala-Ala-pNA is a dipeptide substrate specifically cleaved by enzymes such as dipeptidyl peptidase V (DPPV) that recognize two N-terminal alanine residues [1], whereas H-Ala-pNA serves entirely different targets including leukotriene A4 hydrolase and PepN aminopeptidase . Conversely, AAA-pNA is cleaved by tripeptidyl-peptidase II (TPP II) and elastase, with kinetic parameters that differ fundamentally from those of the dipeptide substrate [2]. Using the wrong pNA substrate in a given enzyme assay produces activity measurements that do not reflect the intended target, potentially invalidating kinetic conclusions and cross-study comparisons.

Quantitative Differentiation Evidence for H-Ala-Ala-pNA versus Closest Analogs


DPPV Substrate Specificity: H-Ala-Ala-pNA versus H-Ala-pNA and Tripeptide Analogs

H-Ala-Ala-pNA is a validated substrate for dipeptidyl peptidase V (DPPV) from Aspergillus fumigatus [1]. This dipeptide structure is specifically recognized by DPPV, whereas the mono-alanine analog H-Ala-pNA is a substrate for leukotriene A4 hydrolase and PepN aminopeptidase , and the tri-alanine analog H-Ala-Ala-Ala-pNA (AAA-pNA) is cleaved by tripeptidyl-peptidase II (TPP II) and elastase [2]. The D-enantiomer of H-Ala-pNA exhibits zero activity toward leukotriene A4 hydrolase, further demonstrating the stereochemical stringency required for these substrate-enzyme interactions .

Dipeptidyl peptidase V Aspergillus fumigatus Enzyme specificity

Kinetic Parameter Comparison: H-Ala-pNA versus H-Ala-Ala-pNA Contextualized by Enzyme Class

While direct kinetic data for H-Ala-Ala-pNA with DPPV are not publicly available, comparative kinetic parameters for the mono-alanine analog H-Ala-pNA provide a benchmark for understanding how pNA substrate length modulates enzyme affinity and turnover. For wild-type PepN aminopeptidase, H-Ala-pNA exhibits a Km of 907.1 ± 45.5 μM and a kcat of 185.7 ± 65.1 s⁻¹, yielding a catalytic efficiency (kcat/Km) of 0.2 s⁻¹ μM⁻¹ [1]. This high Km value indicates relatively low binding affinity of the single alanine residue for PepN, a characteristic that would differ fundamentally for the dipeptide H-Ala-Ala-pNA when interacting with dipeptidyl peptidases.

Enzyme kinetics Michaelis-Menten Aminopeptidase

Elastase Substrate Sensitivity: Tripeptide Suc-Ala-Ala-Ala-pNA versus Optimized pGlu-Pro-Val-pNA

For granulocyte elastase assays, the tri-alanine pNA substrate Suc-Ala-Ala-Ala-pNA demonstrates markedly lower sensitivity compared to substrates optimized with a valine residue at the P1 position. In Tris buffer pH 8.2 at ionic strength 0.40, the substrate pGlu-Pro-Val-pNA (S-2484) is approximately 30 times more sensitive than Suc-Ala-Ala-Ala-pNA, with a Km of 0.4 mmol/L [1]. At an enzyme concentration of 4 nmol/L, S-2484 yields a change in absorbance per minute of approximately 0.01 [1].

Elastase Chromogenic assay Substrate sensitivity

TPP II Substrate Kinetics: AAA-pNA versus AAF-pNA Productive versus Non-Productive Binding

In tripeptidyl-peptidase II (TPP II) kinetics, the tri-alanine substrate Ala-Ala-Ala-pNA (AAA-pNA) exhibits lower KM and lower kcatapp compared to the phenylalanine-containing analog Ala-Ala-Phe-pNA (AAF-pNA) [1]. This observation has led to the proposal that AAA-pNA can bind non-productively to the active site of TPP II, a phenomenon previously observed with certain substrates for subtilisin [1]. This non-productive binding mode reduces the apparent catalytic efficiency.

Tripeptidyl-peptidase II Substrate binding pH dependence

Elastase Relative Activity: Suc-Ala-Ala-Ala-pNA versus Suc-Ala-Pro-Ala-pNA

In a comparative study of porcine pancreatic elastase I (PPE I) substrates, Suc-Ala-Ala-Ala-pNA yields a hydrolysis rate of 10 mM/min/mg of protein, whereas the closely related analog Suc-Ala-Pro-Ala-pNA yields a rate of 123 mM/min/mg of protein [1]. This represents a 12.3-fold difference in activity attributable solely to the substitution of a single alanine residue with a proline residue at the P2 position.

Elastase Porcine pancreatic elastase Substrate hydrolysis rate

Purity and Solubility Specifications for H-Ala-Ala-pNA Procurement

Commercially available H-Ala-Ala-pNA is supplied with purity exceeding 99% and is soluble in DMSO and water at approximately 0.1 g/mL . Standard assay concentrations of 10 mM in DMSO are routinely prepared for enzymatic studies [1]. The hydrochloride salt form (MW 316.74 g/mol) is also available and may offer improved aqueous solubility for certain buffer systems .

Quality control Assay reproducibility Reagent specification

Optimal Scientific and Industrial Use Cases for H-Ala-Ala-pNA Procurement


Dipeptidyl Peptidase V (DPPV) Activity Assays from Aspergillus fumigatus

H-Ala-Ala-pNA is a validated chromogenic substrate for DPPV from Aspergillus fumigatus, enabling quantitative enzyme activity measurements via spectrophotometric detection of released p-nitroaniline at 405–410 nm [1]. This substrate should be prioritized over H-Ala-pNA (which targets aminopeptidases and leukotriene A4 hydrolase ) and over tripeptide analogs such as AAA-pNA (which are cleaved by TPP II and elastase [2]).

Kinetic Characterization of Dipeptidyl Peptidases with Preference for N-Terminal Ala-Ala Motifs

H-Ala-Ala-pNA serves as a tool for determining kinetic parameters (Km, kcat, Vmax) of dipeptidyl peptidases that recognize two N-terminal alanine residues. The high Km (907 μM) observed for the mono-alanine analog H-Ala-pNA with PepN underscores the necessity of using the dipeptide substrate for enzymes with a two-residue recognition requirement [1].

Quality Control Reagent for Protease Activity Validation in Biotechnology and Pharmaceutical Manufacturing

With commercial purity exceeding 99% and established solubility in DMSO and aqueous buffers (~0.1 g/mL), H-Ala-Ala-pNA meets specifications for use as a quality control reagent in protease activity assays [1]. Standard 10 mM stock solutions in DMSO are routinely employed, and storage at -20°C maintains long-term stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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